![molecular formula C28H32O8 B12608106 1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione CAS No. 880758-63-4](/img/structure/B12608106.png)
1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione is a complex organic compound with a unique structure that includes anthracene and oxane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The key steps include:
Formation of the anthracene-9,10-dione core: This can be achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of oxane groups: This involves etherification reactions where oxane groups are introduced using reagents like oxirane and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the anthracene-9,10-dione to anthracene.
Substitution: The oxane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: Anthracene.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Photodynamic Therapy: The compound absorbs light and generates reactive oxygen species, which can damage cellular components and kill cancer cells.
Drug Delivery: Forms stable complexes with drugs, enhancing their solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: Similar core structure but lacks the oxane groups.
1,8-Dihydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of oxane groups.
Uniqueness
1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione is unique due to the presence of oxane groups, which enhance its solubility and reactivity compared to other anthracene derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity.
Properties
CAS No. |
880758-63-4 |
|---|---|
Molecular Formula |
C28H32O8 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
1,8-bis[2-(oxan-2-yloxy)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C28H32O8/c29-27-19-7-5-9-21(31-15-17-35-23-11-1-3-13-33-23)25(19)28(30)26-20(27)8-6-10-22(26)32-16-18-36-24-12-2-4-14-34-24/h5-10,23-24H,1-4,11-18H2 |
InChI Key |
WMLFRPPPABNUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4OCCOC5CCCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
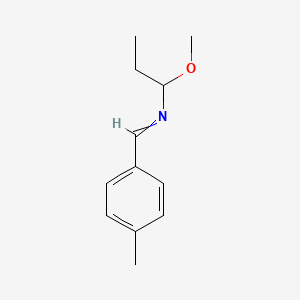
![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)
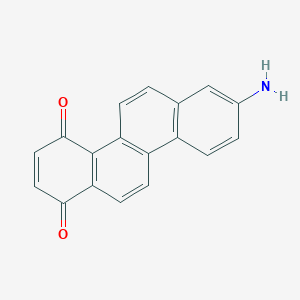
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)

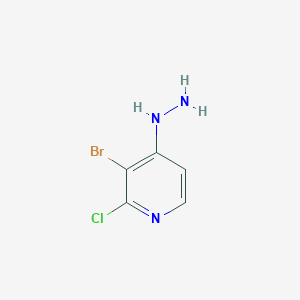

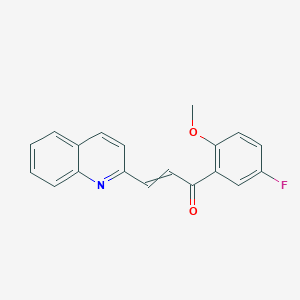

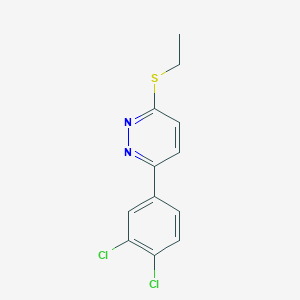
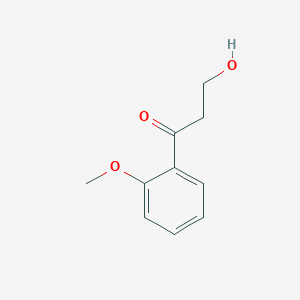
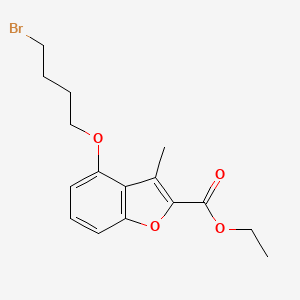
![1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)-](/img/structure/B12608086.png)
